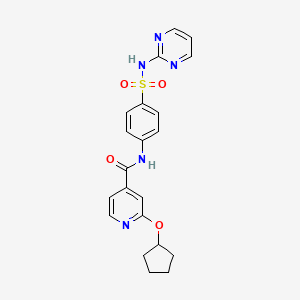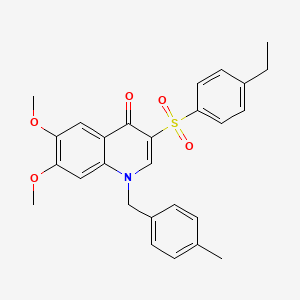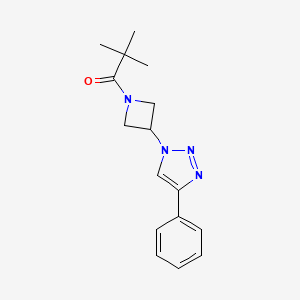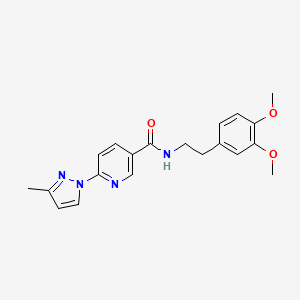
2-(cyclopentyloxy)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(cyclopentyloxy)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)isonicotinamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein kinase B (PKB) and has shown promising results in various biochemical and physiological studies.
Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
The compound plays a role in the study of cytochrome P450 (CYP) enzymes, critical for drug metabolism and potential drug-drug interactions (DDIs). Selective chemical inhibitors, including structures resembling 2-(cyclopentyloxy)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)isonicotinamide, are essential for understanding the metabolism of various drugs and predicting DDIs. This understanding aids in the safe coadministration of multiple drugs and the development of new pharmaceuticals with minimized side effects (Khojasteh et al., 2011).
Synthesis of Pyrano[2,3-d]pyrimidine Scaffolds
The core structure of this compound is relevant in synthesizing pyrano[2,3-d]pyrimidine scaffolds, which are crucial in medicinal chemistry. These scaffolds have broad applicability in creating bioactive molecules for pharmaceutical industries, demonstrating the compound's significance in the development of new medicinal agents with potential therapeutic applications (Parmar et al., 2023).
Anticarcinogenicity Studies
Organotin(IV) complexes, including structures similar to this compound, have been reviewed for their anticarcinogenicity and toxicity. These studies highlight the compound's potential in developing anticancer agents by exploring the role of the pyrimidine moiety in enhancing the cytotoxic activity against various cancer cell lines (Ali et al., 2018).
Development of Optoelectronic Materials
Quinazoline and pyrimidine derivatives, including the pyrimidine core found in this compound, are utilized in creating novel optoelectronic materials. These materials are essential for developing electronic devices, luminescent elements, and photoelectric conversion elements, demonstrating the compound's versatility beyond pharmaceutical applications (Lipunova et al., 2018).
Biological Optical Sensors
Pyrimidine derivatives are used in crafting exquisite sensing materials due to their capability to form coordination and hydrogen bonds. This functionality is crucial in developing optical sensors for detecting various biological and chemical substances, showcasing the compound's applicability in analytical chemistry and environmental monitoring (Jindal & Kaur, 2021).
properties
IUPAC Name |
2-cyclopentyloxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c27-20(15-10-13-22-19(14-15)30-17-4-1-2-5-17)25-16-6-8-18(9-7-16)31(28,29)26-21-23-11-3-12-24-21/h3,6-14,17H,1-2,4-5H2,(H,25,27)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURZJXFMPCLBAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2637253.png)
![5-((3-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637255.png)

![2-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2637259.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2637261.png)

![2-(2-Azabicyclo[2.2.1]heptan-2-yl)quinoxaline](/img/structure/B2637263.png)



![N-(4-bromo-3-methylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2637268.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2637271.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2637272.png)
![2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide hydrochloride](/img/structure/B2637274.png)